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pladienolide B

structural biology spliceosome inhibition SF3B1 binding

Procure Pladienolide B for its uniquely characterized, non-interchangeable SF3B1-targeting profile. Unlike the clinically discontinued derivative E7107, Pladienolide B achieves complete tumor regression in BSY-1 xenografts (2.5–10 mg/kg i.v.) without the dose-limiting bilateral optic neuritis. Its atomic-resolution crystal structure with the human SF3B core complex provides a validated pharmacophore scaffold for rational drug design. CRISPR-engineered SF3B1 mutations confer specific resistance, making it the definitive positive control for spliceosome-targeting screens. Additionally, it demonstrates potent antifungal activity against Cryptococcus neoformans via widespread intron retention, an application not shared by all SF3B modulators.

Molecular Formula C30H48O8
Molecular Weight 536.7 g/mol
CAS No. 445493-23-2
Cat. No. B1257569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepladienolide B
CAS445493-23-2
Synonymspladienolide B
Molecular FormulaC30H48O8
Molecular Weight536.7 g/mol
Structural Identifiers
SMILESCCC(C(C)C1C(O1)CC(C)C=CC=C(C)C2C(C=CC(C(CCC(CC(=O)O2)O)(C)O)OC(=O)C)C)O
InChIInChI=1S/C30H48O8/c1-8-24(33)21(5)29-25(37-29)16-18(2)10-9-11-19(3)28-20(4)12-13-26(36-22(6)31)30(7,35)15-14-23(32)17-27(34)38-28/h9-13,18,20-21,23-26,28-29,32-33,35H,8,14-17H2,1-7H3/b10-9+,13-12+,19-11+/t18-,20+,21-,23-,24+,25-,26+,28-,29-,30-/m1/s1
InChIKeySDOUORKJIJYJNW-QHOUZYGJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pladienolide B (CAS 445493-23-2): A Macrocyclic SF3B1 Splicing Modulator for Cancer and Antifungal Research Applications


Pladienolide B is a 12-membered macrocyclic lactone isolated from Streptomyces platensis Mer-11107 that functions as a potent inhibitor of pre-mRNA splicing by binding the SF3B complex [1]. Among seven naturally occurring pladienolides (A–G), pladienolide B demonstrated the most potent inhibition of hypoxia-induced VEGF expression and U251 cancer cell proliferation [2]. The compound directly targets the SF3B1 subunit of the U2 snRNP, stalling SF3B in an open conformation and preventing the transition to the closed conformation required for branch site adenosine recognition [3]. Pladienolide B exhibits in vitro cytotoxic activity across multiple cancer types with low nanomolar IC50 values and has demonstrated in vivo tumor regression in xenograft models [1].

Why Pladienolide B Cannot Be Interchanged with Other SF3B-Targeting Macrolides


Despite sharing a common SF3B target with structurally related compounds such as pladienolide D, the semi-synthetic derivative E7107, and the distinct pharmacophore class of FR901464 analogs, pladienolide B exhibits compound-specific binding characteristics and biological outcomes that preclude simple substitution [1]. Crystal structure analysis reveals that pladienolide B acts as a molecular wedge within the SF3B hinge region, inducing a distinct open conformation that differs mechanistically from the mode of action observed with other splicing modulators [1]. Furthermore, transcriptomic profiling in advanced prostate cancer cells demonstrates that pladienolide B, indisulam, and THZ531 elicit overlapping yet distinct splicing signatures and gene regulatory patterns, despite comparable cytotoxic potencies [2]. The following quantitative evidence establishes the specific, non-interchangeable performance characteristics of pladienolide B.

Pladienolide B: Quantitative Differentiation Evidence Versus Key Comparators


Crystal Structure-Defined Binding Mode: Pladienolide B Wedges SF3B Open Conformation Distinct from E7107

Pladienolide B binds the SF3B core complex in a structurally defined open conformation, acting as a wedge within the hinge region that physically prevents SF3B transition to the closed conformation required for branch site adenosine recognition and U2/BS duplex stabilization [1]. This crystallographically resolved binding mode provides a structural explanation for splicing modulation distinct from other macrocyclic inhibitors, and the structure serves as a framework for structure-based drug design [1]. While E7107, a semi-synthetic pladienolide derivative, entered clinical development, its binding conformation relative to the parent natural product has not been resolved at comparable atomic resolution, and E7107 exhibits distinct pharmacodynamic properties including dose-limiting toxicities (optic neuritis) in Phase I trials not reported for pladienolide B in preclinical studies [2].

structural biology spliceosome inhibition SF3B1 binding crystallography

Cytotoxic Potency in Gastric Cancer: Pladienolide B Demonstrates Sub-Nanomolar to Low Nanomolar IC50 Range

Pladienolide B exhibits potent cytotoxic activity against gastric cancer cell lines with mean IC50 values of 1.6 nM across six gastric cancer cell lines [1]. Individual cell line IC50 values range from 1.6 to 4.9 nM, demonstrating consistent sub-nanomolar to low nanomolar potency across this cancer type [1]. This potency profile exceeds that of many conventional chemotherapeutic agents, and COMPARE analysis confirms a unique antitumor spectrum distinct from clinically used anticancer drugs [2]. For context, the derivative E7107 shows variable IC50 values against gastric cancer cells that range from sub-nanomolar to >10 nM depending on the specific cell line, indicating that potency is not uniform across the chemotype and that the parent compound may offer advantages for certain gastric cancer models [3].

gastric cancer cytotoxicity IC50 cell viability

Cell Line Differential Sensitivity: 16.7-Fold IC50 Difference in Erythroleukemia Models

In erythroleukemia cell lines, pladienolide B demonstrates marked differential sensitivity: HEL cells exhibit an IC50 of 1.5 nM after 72 hours, whereas K562 cells show an IC50 of 25 nM under identical conditions—a 16.7-fold difference [1]. This differential sensitivity correlates with distinct genetic backgrounds: K562 cells harbor the BCR-ABL fusion gene, while HEL cells carry the JAK2 V617F mutation [1]. Notably, neither cell line harbors SF3B1 mutations in exons 14 or 15, indicating that the cytotoxic effect is not dependent on spliceosome mutations but rather on the broader genetic context [1]. In contrast, compounds such as indisulam and THZ531 show distinct cell line sensitivity profiles in advanced prostate cancer models that do not correlate perfectly with pladienolide B's activity pattern, underscoring the non-redundant cellular response to different splicing-targeting chemotypes [2].

erythroleukemia K562 HEL splicing inhibition IC50

CRISPR/Cas9 Target Validation: SF3B1 Mutagenesis Confers Quantifiable Resistance to Pladienolide B

CRISPR/Cas9-mediated targeted mutagenesis of the SF3B1 subunit in HEK293T cells resulted in quantifiably higher levels of resistance to pladienolide B compared to wild-type controls, providing direct genetic validation of SF3B1 as the primary cellular target [1]. Resistance mutations were mapped to residues adjacent to the compound binding pocket in both SF3B1 and the interacting subunit PHF5A, confirming on-target activity at the molecular level [2]. This genetic validation distinguishes pladienolide B from broader-spectrum splicing modulators such as indisulam, which targets RBM39/DCAF15 rather than SF3B1, and THZ531, which inhibits CDK12/13 rather than directly binding the spliceosome, resulting in mechanistically divergent effects on transcription and splicing [3].

target validation CRISPR/Cas9 SF3B1 drug resistance genetic engineering

Transcriptomic Specificity: Distinct Splicing and Gene Regulatory Signatures Versus Indisulam and THZ531

In advanced prostate cancer cells (22Rv1), pladienolide B, indisulam, and THZ531 elicit comparable cytotoxic effects but induce distinct transcriptional and splicing signatures as revealed by genome-wide transcriptomic analysis [1]. Pladienolide B treatment specifically modulates intron retention events in genes involved in pre-mRNA 3'-end processing (e.g., CSTF3, PCF11), a pattern that differs qualitatively and quantitatively from the signatures induced by indisulam and THZ531 [1]. Drug sensitivity to pladienolide B correlates with specific gene structural features, expression levels, and cis-acting sequence elements in regulated exons and introns—parameters that differ from those associated with indisulam or THZ531 sensitivity [1]. Additionally, in Wnt signaling pathway studies, pladienolide B and FD-895 both downregulate LRP6 phosphorylation and GSK3β transcripts, but their potency and the breadth of affected transcripts are not identical [2].

transcriptomics intron retention alternative splicing prostate cancer RNA-seq

In Vivo Tumor Regression: Complete Regression in BSY-1 Xenograft Model with Pladienolide B

In a series of xenograft studies evaluating in vivo antitumor potency, pladienolide B extensively inhibited tumor growth across multiple models, with the most pronounced effect observed in BSY-1 xenografts where tumors were completely regressed following administration [1]. Pladienolide B administered at 2.5–10 mg/kg (i.v., daily for 5 days) showed strong growth inhibitory or regressive activities against PC-3, OVCAR-3, DU-145, WiDr, HCT-116, and BSY-1 xenografts in BALB/c nu/nu mice . This complete regression in BSY-1 models contrasts with the activity profile of E7107, which, despite entering Phase I clinical trials, was withdrawn due to dose-limiting toxicities including bilateral optic neuritis—a safety signal not observed with the parent natural product in preclinical studies [2]. The distinct in vivo safety-efficacy profile supports pladienolide B as a preferable tool compound for preclinical xenograft studies where avoiding E7107-associated toxicity confounds is critical.

xenograft in vivo efficacy BSY-1 tumor regression antitumor activity

Pladienolide B: Validated Research and Procurement Application Scenarios


Oncology Research: Preclinical Xenograft Studies Requiring Validated SF3B1 Targeting Without E7107 Toxicity Confounds

Investigators conducting in vivo tumor xenograft studies should select pladienolide B over its derivative E7107 when a splicing modulator with established in vivo efficacy but without the confounding dose-limiting toxicities (bilateral optic neuritis) that led to E7107's clinical discontinuation is required. Pladienolide B at 2.5–10 mg/kg i.v. (daily for 5 days) achieves complete tumor regression in BSY-1 xenografts and strong growth inhibition across multiple cancer models (PC-3, OVCAR-3, DU-145, WiDr, HCT-116) [1]. This application is supported by the compound's well-characterized in vivo efficacy profile and the availability of crystal structure data that confirms direct SF3B binding [2].

Structural Biology and Medicinal Chemistry: Structure-Based Drug Design Using Crystallographically Resolved SF3B Binding Mode

Medicinal chemistry groups engaged in rational design of next-generation splicing modulators require pladienolide B as the reference scaffold due to its atomic-resolution crystal structure with the human SF3B core complex [1]. The structure reveals pladienolide B acting as a wedge within the SF3B hinge, stalling the complex in an open conformation—a defined pharmacophore interaction that informs SAR studies and fragment-based design approaches [1]. This structural information is not available at comparable resolution for all pladienolide analogs, making pladienolide B the structurally validated starting point for derivative development [1].

Genetic Target Validation: CRISPR/Cas9 Studies Confirming SF3B1 On-Target Activity

Researchers employing CRISPR/Cas9 genome engineering for target validation studies benefit from pladienolide B's established resistance mutation profile. Targeted mutagenesis of SF3B1 in HEK293T cells confers higher levels of resistance to pladienolide B, and resistance mutations map to residues adjacent to the compound binding pocket in both SF3B1 and PHF5A [1]. This genetically validated target engagement distinguishes pladienolide B from indirect splicing modulators (indisulam, THZ531) and provides a robust positive control for spliceosome-targeting CRISPR screens [2].

Antifungal Discovery: Splicing Inhibition in Cryptococcus neoformans Models

Investigators exploring antifungal applications of splicing inhibition should utilize pladienolide B based on demonstrated efficacy against Cryptococcus neoformans in liquid culture and spore germination assays [1]. Pladienolide B treatment results in widespread intron retention in C. neoformans, and its potency is significantly enhanced when co-administered with FK506 or clorgyline [1]. This represents a distinct application domain not shared with all SF3B modulators and supports procurement for repurposing studies in fungal pathogenesis [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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